N-Benzyl-2-morpholinoethanamine
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Description
N-Benzyl-2-morpholinoethanamine is a chemical compound with the molecular formula C13H20N2O . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Synthesis Analysis
The synthesis of N-Benzyl-2-morpholinoethanamine involves the use of graphene oxide (GO) as a natural material. On the surface of nanosheet graphene oxide, 2-Morpholinoethanamine was immobilized using a non-toxic, green, and simple method. This resulted in the preparation of a bifunctional acid–base nanocatalyst .Molecular Structure Analysis
The molecular structure of N-Benzyl-2-morpholinoethanamine is represented by the formula C13H20N2O. The average mass of the molecule is 220.311 Da, and the monoisotopic mass is 220.157562 Da .Chemical Reactions Analysis
N-Benzyl-2-morpholinoethanamine has been used as a catalyst in the synthesis of some heterocyclic compounds. The catalytic reactivity of this compound was investigated in the one-pot synthesis of some benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives .Scientific Research Applications
Catalysis in Heterocyclic Compound Synthesis
N-Benzyl-2-morpholinoethanamine has been utilized as a catalyst in the synthesis of heterocyclic compounds. Its role as an acid-base catalyst is particularly significant in the preparation of benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives. These compounds have shown potential anti-COVID activity, especially against COVID-19 3CLpro/Mpro, which is considered a potential target for the treatment of the virus .
Organocatalysis
As an organocatalyst, N-Benzyl-2-morpholinoethanamine enhances reaction conditions by acting as a small organic molecule that catalyzes reactions. This aligns with the principles of green chemistry, offering advantages such as cost-effectiveness, non-toxicity, and resistance to air and moisture. It also eliminates the need for catalyst removal through washing, as it can be recycled .
Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of moclobemide, a selective monoamine oxidase A inhibitor used for treating depressive illness. Additionally, it’s a building block for compounds with a broad spectrum of biological activities, including anti-gastroesophageal reflux disease, anti-irritable bowel syndrome, anti-inflammatory, and anticancer properties .
Synthetic Methodology Development
The development of efficient synthetic routes for N-Benzyl-2-morpholinoethanamine is crucial. Improved procedures involving Michael addition, hydrazinolysis, and Curtius rearrangements have been reported, which are rapid and mainly in aqueous conditions from commercially accessible starting materials .
Biological Activity Research
Compounds containing N-Benzyl-2-morpholinoethanamine as a side group have been studied for their biological activities. Research in this area explores the potential therapeutic applications of these compounds in various diseases .
Green Chemistry
N-Benzyl-2-morpholinoethanamine contributes to the advancement of green chemistry by providing a non-metallic catalyst option that is environmentally sustainable. Its use in catalysis supports the development of chemical processes that are less harmful to the environment .
Molecular Docking Studies
The compound has been involved in molecular docking studies to identify potential drug candidates against viruses like COVID-19. The docking models constructed using the synthesized derivatives of N-Benzyl-2-morpholinoethanamine help in selecting promising candidates for further research .
Chemical Process Optimization
Research on N-Benzyl-2-morpholinoethanamine also includes optimizing chemical processes to overcome drawbacks of conventional methods. This involves considering factors like cost, practicability, waste disposal, and simplicity of purification in the choice of methods, reagents, and solvents .
properties
IUPAC Name |
N-benzyl-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAUJOUPQMLNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405954 |
Source
|
Record name | N-Benzyl-2-morpholinoethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-morpholinoethanamine | |
CAS RN |
2038-05-3 |
Source
|
Record name | N-Benzyl-2-morpholinoethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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